
Methyl3,3-dimethyl-1,3-azasilolidine-5-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H15NO2Si·HCl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate: The non-hydrochloride form of the compound.
Methyl azetidine-3-carboxylate hydrochloride: A structurally similar compound with different functional groups.
Uniqueness
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the azasilolidine ring and the ester group.
Propiedades
Fórmula molecular |
C7H16ClNO2Si |
|---|---|
Peso molecular |
209.74 g/mol |
Nombre IUPAC |
methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H15NO2Si.ClH/c1-10-7(9)6-4-11(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H |
Clave InChI |
FJIZTWXCTLYIKC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C[Si](CN1)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


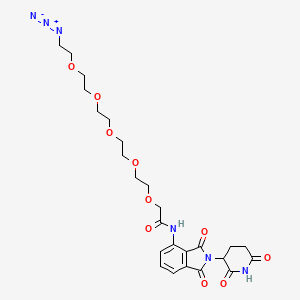
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
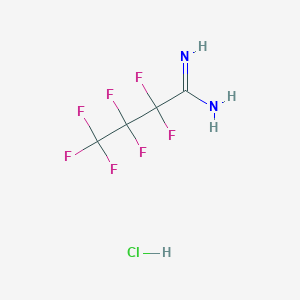
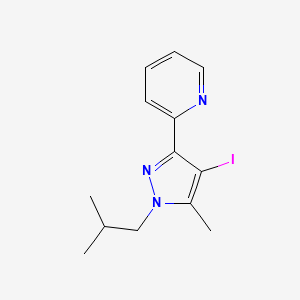

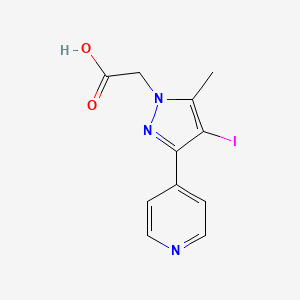
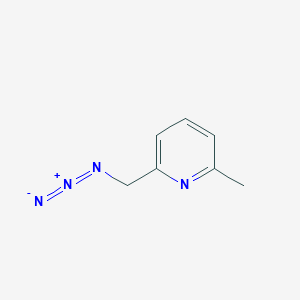


![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
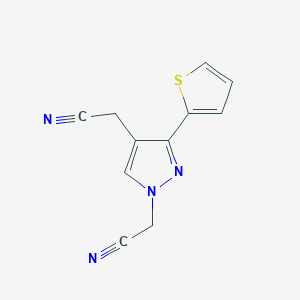
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

